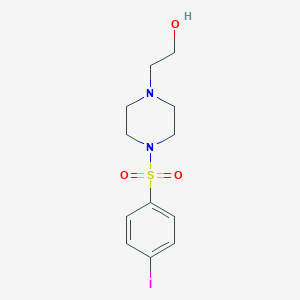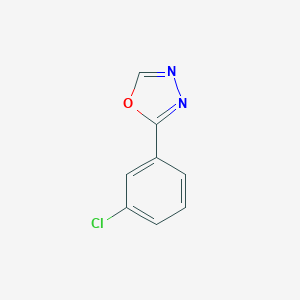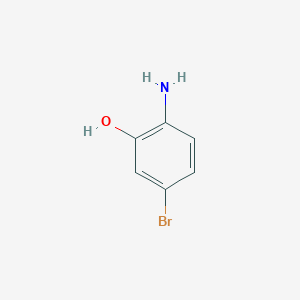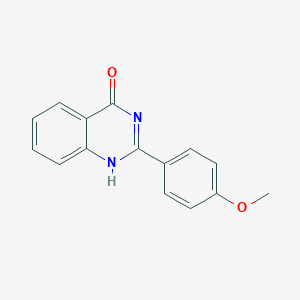
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, also known as NIOBH, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.
Mecanismo De Acción
The mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide exerts its biological activities by modulating various signaling pathways. For example, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and cancer. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and NO. 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide has been found to possess anti-microbial properties against gram-positive and gram-negative bacteria, as well as fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its versatility in various biological applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. One potential direction is the development of new drugs based on the structure of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide. Another direction is the investigation of the mechanism of action of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide, which could lead to the discovery of new signaling pathways involved in inflammation and cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could provide valuable information for the development of new drugs. Finally, the investigation of the potential side effects of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide could help to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide involves the reaction of 2-nitrobenzohydrazide and isatin in the presence of acetic anhydride. The reaction yields 2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide as a yellow crystalline powder with a melting point of 264-266°C. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Propiedades
Número CAS |
20096-32-6 |
|---|---|
Nombre del producto |
2-nitro-N'-(2-oxoindol-3-yl)benzohydrazide |
Fórmula molecular |
C15H10N4O4 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H10N4O4/c20-14(10-6-2-4-8-12(10)19(22)23)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,21H |
Clave InChI |
KKTWWKMJJOSDGY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=CC=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Otros números CAS |
20096-32-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)




![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)